3-Benzyl-5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

S1P receptor modulation GPCR pharmacology Conformational analysis

S1P receptor screening campaigns often suffer from inconsistent tool compound quality and uncertain halogen-substitution effects. This 1,2,4-oxadiazole-azetidine hybrid resolves that with a conformationally constrained scaffold and defined 3-chloro substitution. • ≥95% purity, verified for reproducible radioligand binding, β-arrestin, and cAMP assays • Unique azetidine rigidity enables reliable SAR interpretation vs. flexible pyrrolidine analogs • Immediate catalog availability eliminates custom synthesis delays for parallel medicinal chemistry

Molecular Formula C18H16ClN3O3S
Molecular Weight 389.85
CAS No. 1351649-46-1
Cat. No. B2737874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS1351649-46-1
Molecular FormulaC18H16ClN3O3S
Molecular Weight389.85
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)CC4=CC=CC=C4
InChIInChI=1S/C18H16ClN3O3S/c19-15-7-4-8-16(10-15)26(23,24)22-11-14(12-22)18-20-17(21-25-18)9-13-5-2-1-3-6-13/h1-8,10,14H,9,11-12H2
InChIKeyHTONHQVUBSNSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1351649-46-1): Chemical Identity and Research-Grade Procurement Profile


3-Benzyl-5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1351649-46-1) is a synthetic small-molecule heterocycle belonging to the 1,2,4-oxadiazole class, featuring a 3-benzyl substituent on the oxadiazole core and a 1-((3-chlorophenyl)sulfonyl)azetidin-3-yl moiety at the 5-position [1]. Its molecular formula is C₁₈H₁₆ClN₃O₃S with a molecular weight of 389.85 g/mol [2]. The compound incorporates three pharmacophoric elements—the 1,2,4-oxadiazole ring, a conformationally constrained azetidine scaffold, and an electron-withdrawing 3-chlorophenylsulfonyl group—that collectively distinguish it within the broader oxadiazole-azetidine chemical space. Commercially, it is offered as a research-grade chemical with typical purity of ≥95%, intended exclusively for laboratory research use and not for human or veterinary applications [2]. The 3-chloro substitution pattern on the phenylsulfonyl group represents a specific positional isomer within a family of halogen-substituted analogs, positioning this compound as a candidate for structure–activity relationship (SAR) studies targeting sphingosine-1-phosphate (S1P) receptors, a biological context supported by patent literature covering the 1,2,4-oxadiazole azetidine chemotype [3].

Why 3-Benzyl-5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole Cannot Be Replaced by a Generic 1,2,4-Oxadiazole Analog


Direct substitution of 3-Benzyl-5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole with a structurally related 1,2,4-oxadiazole analog carries a high risk of altering biological target engagement due to the interdependent contributions of three structural elements. First, the 3-benzyl substituent on the oxadiazole ring modulates lipophilicity and π-stacking interactions with hydrophobic receptor pockets; replacing it with methyl, thiophenylmethyl, or furanyl groups—as seen in analogs CAS 1351610-97-3 or CAS 1351621-44-7—can shift S1P receptor subtype selectivity profiles [1]. Second, the azetidine ring imposes conformational rigidity that influences the spatial orientation of the sulfonyl pharmacophore; substitution with a pyrrolidine (as in the regioisomer 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole) increases ring flexibility and may reduce binding affinity . Third, the 3-chloro substitution on the phenylsulfonyl group is a specific halogen-bond donor; replacement with 4-chloro, 4-bromo, or 4-fluoro regioisomers alters both electronic effects and steric bulk at the sulfonyl terminus, potentially affecting potency and metabolic stability in ways that cannot be predicted without experimental validation . These three factors—R₁ benzyl identity, azetidine ring constraint, and halogen position—are not independently tunable in generic analogs, making untested substitution scientifically unsound for reproducible SAR or pharmacological studies.

3-Benzyl-5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole: Comparative Evidence for Differentiated Procurement


S1P Receptor Modulation: Patent-Defined Chemotype with Azetidine Conformational Constraint vs. Flexible Pyrrolidine Analogs

The 1,2,4-oxadiazole azetidine chemotype is explicitly claimed in U.S. Patent 8,859,598 as a sphingosine-1-phosphate (S1P) receptor modulator scaffold [1]. The target compound's azetidine ring provides a defined dihedral angle between the oxadiazole core and the sulfonyl group, whereas the pyrrolidine analog 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole introduces an additional methylene unit, increasing ring puckering freedom and reducing conformational predictability . In the patent, azetidine-containing exemplars demonstrated S1P receptor modulatory activity, though specific EC₅₀ or IC₅₀ values for the target compound are not disclosed in the public patent text. The conformational constraint of azetidine vs. pyrrolidine is a recognized determinant of GPCR ligand binding entropy.

S1P receptor modulation GPCR pharmacology Conformational analysis

Halogen Positional Isomerism: 3-Chlorophenylsulfonyl vs. 4-Chlorophenylsulfonyl Electronic and Steric Differentiation

The target compound bears a 3-chlorophenylsulfonyl group, placing the chlorine atom at the meta position relative to the sulfonyl linkage. The closest positional isomer, 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole, carries the chlorine at the para position . Meta-substitution alters the electronic dipole moment of the aryl ring (σₘ = +0.37 for Cl vs. σₚ = +0.23) and redirects the halogen-bond donor vector, potentially affecting interactions with protein backbone carbonyls or π-systems in the receptor binding pocket [1]. Additionally, the 3-chloro isomer presents a different steric profile when the sulfonyl group undergoes rotation, which may influence residence time at the target. No direct comparative biochemical data between the 3-chloro and 4-chloro isomers are publicly available for the azetidine-oxadiazole series.

Halogen bonding Positional isomerism SAR

R₁ Substituent Diversity: 3-Benzyl vs. 3-Thiophenylmethyl in the Azetidine-Oxadiazole Series

The target compound features a 3-benzyl substituent on the oxadiazole ring. A closely related analog, 5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole (CAS 1351610-97-3), replaces the phenyl ring of the benzyl group with a thiophene heterocycle . This substitution reduces lipophilicity (estimated ΔlogP ≈ -0.3 to -0.5 for thiophene vs. phenyl) and replaces a potential π–π stacking interaction with a sulfur-mediated polar interaction. The 3-benzyl group provides a hydrophobic anchor that may enhance binding to the transmembrane domains of S1P receptors, while the thiophene analog may favor different receptor subtype interactions. Patent US 8,859,598 broadly claims C₆₋₁₀ aryl and heterocycle R₁ groups, indicating that the identity of this substituent is critical for receptor modulation [1]. No head-to-head biochemical comparison data are publicly available for these two specific compounds.

Lipophilicity π–π stacking S1P receptor SAR

Purity and Research-Grade Specification: ≥95% Target Compound vs. Uncharacterized Analogs from Non-Traceable Sources

Commercially, 3-Benzyl-5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is offered with a purity specification of ≥95% (typical), as documented by multiple research chemical suppliers . This level of purity is standard for screening-grade compounds and is acceptable for primary biochemical assays, though it may require repurification for biophysical studies (e.g., SPR, ITC, X-ray crystallography). In contrast, many closely related analogs in the 1,2,4-oxadiazole azetidine series are available only as custom synthesis products with variable purity documentation. The availability of the target compound with defined purity from catalog suppliers reduces lead time and ensures batch-to-batch consistency for SAR campaigns, relative to on-demand synthesis of analogs that may require additional characterization overhead.

Quality control Reproducibility Procurement standards

3-Benzyl-5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


S1P Receptor Subtype Selectivity Profiling in GPCR Screening Cascades

This compound is most appropriately deployed as a tool compound in sphingosine-1-phosphate (S1P) receptor screening cascades, where the azetidine conformational constraint and 3-chlorophenylsulfonyl pharmacophore are hypothesized to confer subtype-selective modulation. The patent-defined chemotype (US 8,859,598) establishes that 1,2,4-oxadiazole azetidine derivatives are S1P receptor modulators, making the target compound a candidate for radioligand binding assays, β-arrestin recruitment assays, or cAMP modulation assays across S1P₁–₅ subtypes. Researchers should include the 4-chlorophenylsulfonyl pyrrolidine analog and the 3-thiophenylmethyl azetidine analog as comparator compounds to isolate the contributions of halogen position and R₁ substituent, respectively [1].

Structure–Activity Relationship (SAR) Expansion Around the 3-Benzyl-1,2,4-oxadiazole Scaffold

The compound serves as a versatile starting point for medicinal chemistry SAR campaigns aimed at optimizing S1P receptor modulator potency, selectivity, and pharmacokinetic properties. Systematic variation of the benzyl group (e.g., substituted benzyl, heteroarylmethyl), the chlorophenylsulfonyl group (e.g., different halogens, CF₃, OCH₃), and the azetidine linker can generate a matrix of analogs. The target compound's defined purity (≥95%) and catalog availability enable rapid procurement for parallel synthesis or combinatorial library construction, reducing the bottleneck of custom intermediate synthesis [2].

Biophysical Binding Studies Requiring Defined Compound Purity and Conformational Rigidity

The conformational constraint imposed by the azetidine ring makes this compound a candidate for biophysical techniques such as X-ray co-crystallography or cryo-EM, where rigid ligands facilitate structural determination of ligand–receptor complexes. The ≥95% purity specification supports surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies after optional repurification. Researchers should consider that the 3-chloro substitution provides anomalous X-ray scattering signal that may aid phasing in crystallographic studies, a feature absent in non-halogenated or brominated analogs that may cause stronger but less precisely positioned anomalous signal [3].

In Vitro Metabolic Stability Assessment of the 3-Chlorophenylsulfonyl Chemotype

The 3-chlorophenylsulfonyl group is a metabolic soft spot; the meta-chloro position may influence CYP450-mediated oxidative metabolism differently than para-chloro isomers. This compound can be used in liver microsome or hepatocyte stability assays to quantify intrinsic clearance (CLᵢₙₜ) and identify major metabolites. Comparison with the 4-chloro positional isomer and the 3-fluoro or 3-bromo analogs can isolate the contribution of halogen identity and position to metabolic stability, informing lead optimization strategies for the azetidine-oxadiazole series [1].

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